Cas no 2098079-39-9 (2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine)

2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinamine, 2-[4-(2-methoxyethyl)-1-piperidinyl]-
- 2-(4-(2-Methoxyethyl)piperidin-1-yl)pyridin-3-amine
- AKOS026709744
- F1907-5331
- 2-[4-(2-methoxyethyl)piperidin-1-yl]pyridin-3-amine
- 2098079-39-9
- 2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine
-
- インチ: 1S/C13H21N3O/c1-17-10-6-11-4-8-16(9-5-11)13-12(14)3-2-7-15-13/h2-3,7,11H,4-6,8-10,14H2,1H3
- InChIKey: DUVCYEBSNUMZQA-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCC(CCOC)CC2)=NC=CC=C1N
計算された属性
- せいみつぶんしりょう: 235.168462302g/mol
- どういたいしつりょう: 235.168462302g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 51.4Ų
じっけんとくせい
- 密度みつど: 1.081±0.06 g/cm3(Predicted)
- ふってん: 396.3±27.0 °C(Predicted)
- 酸性度係数(pKa): 9.60±0.29(Predicted)
2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-5331-0.25g |
2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine |
2098079-39-9 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | M173926-100mg |
2-(4-(2-Methoxyethyl)piperidin-1-yl)pyridin-3-amine |
2098079-39-9 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | M173926-1g |
2-(4-(2-Methoxyethyl)piperidin-1-yl)pyridin-3-amine |
2098079-39-9 | 1g |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F1907-5331-2.5g |
2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine |
2098079-39-9 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-5331-1g |
2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine |
2098079-39-9 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-5331-0.5g |
2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine |
2098079-39-9 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | M173926-500mg |
2-(4-(2-Methoxyethyl)piperidin-1-yl)pyridin-3-amine |
2098079-39-9 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F1907-5331-10g |
2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine |
2098079-39-9 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-5331-5g |
2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine |
2098079-39-9 | 95%+ | 5g |
$1203.0 | 2023-09-07 |
2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine 関連文献
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amineに関する追加情報
Introduction to 2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine (CAS No. 2098079-39-9)
2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2098079-39-9, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic amines that have garnered considerable attention due to their potential applications in drug discovery and development. The molecular structure of 2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine features a piperidine ring linked to a pyridine moiety, with an amine functional group at the 3-position of the pyridine ring. This unique arrangement contributes to its diverse chemical properties and biological activities, making it a valuable scaffold for medicinal chemists.
The synthesis of 2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine involves multi-step organic reactions, typically starting from commercially available precursors. The introduction of the 4-(2-methoxyethyl)piperidin-1-yl side chain requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of the synthesis process. These methods not only improve the overall yield but also minimize unwanted byproducts, which is crucial for pharmaceutical applications.
In recent years, 2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine has been studied for its potential pharmacological properties. The presence of both piperidine and pyridine rings in its structure suggests that it may exhibit interactions with various biological targets. Preliminary in vitro studies have indicated that this compound demonstrates promising activity against certain enzymes and receptors, which are implicated in various diseases. Specifically, research has shown that it may interfere with the function of kinases and other signaling proteins, which are key targets in oncology and inflammatory disorders.
The amine group at the 3-position of the pyridine ring is particularly noteworthy, as it can be modified to enhance binding affinity and selectivity. This flexibility allows medicinal chemists to fine-tune the properties of 2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine for specific therapeutic applications. For instance, modifications at this position have been explored to develop analogs with improved solubility and metabolic stability, which are critical factors for drug formulation and delivery.
One of the most exciting areas of research involving 2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine is its potential in treating neurological disorders. The piperidine moiety is known to interact with neurotransmitter systems, suggesting that this compound could modulate neuronal activity. Studies have begun to explore its effects on receptors such as serotonin and dopamine receptors, which play a crucial role in conditions like depression and Parkinson's disease. The 2-methoxyethyl side chain further enhances its ability to cross the blood-brain barrier, making it a promising candidate for central nervous system (CNS) therapies.
Another significant aspect of 2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine is its potential role in antiviral and anti-inflammatory applications. The unique structural features of this compound allow it to interact with viral proteases and inflammatory cytokines, thereby inhibiting their activity. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes such as HIV protease, which are essential for viral replication. Additionally, its ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.
The development of 2-(4-(2-methoxyethyl)piperidin-1-yloxy)pyridine derivatives has also been an area of active investigation. These derivatives maintain the core structure of 2-(4-(2-methoxyethyl)piperidin-yloxy)pyridine, but with additional functional groups that enhance their pharmacological properties. For example, incorporating fluorine atoms into the molecule can improve metabolic stability while maintaining biological activity. Such modifications are often guided by structure-based drug design approaches, where computational models are used to predict how changes in the molecular structure will affect its interactions with biological targets.
The future prospects for CAS No. 2098079 -39 -9 are promising, with ongoing research aimed at optimizing its pharmacokinetic profile and exploring new therapeutic indications. Advances in synthetic chemistry continue to provide new tools for modifying this compound's structure, allowing for the development of more potent and selective drug candidates. Furthermore, collaborations between academic researchers and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical applications.
In conclusion,CAS No 2098079 -39 -9 represents a versatile scaffold with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing drugs targeting a wide range of diseases, from neurological disorders to viral infections and chronic inflammatory conditions. As research progresses,CAS No 2098079 -39 -9and its derivatives are likely to play an increasingly important role in addressing unmet medical needs.
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